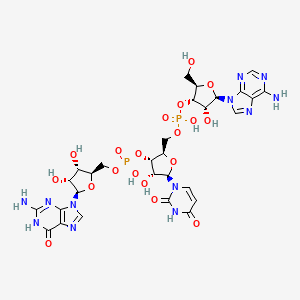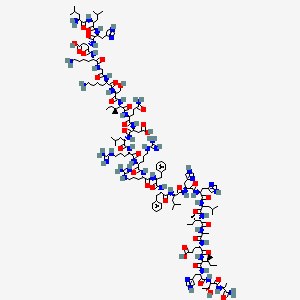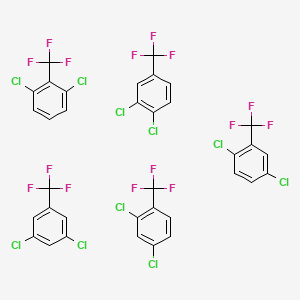
Cadmium peroxide (Cd(O2))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium peroxide is an inorganic compound with the formula Cd(O2). It is a solid material that appears as a white or pale yellow powder. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. Cadmium peroxide is less commonly encountered compared to other peroxides, but it has unique properties that make it valuable in specific contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium peroxide can be synthesized through several methods. One common approach involves the reaction of cadmium salts with hydrogen peroxide. For example, cadmium nitrate or cadmium chloride can react with hydrogen peroxide in an aqueous solution to form cadmium peroxide. The reaction is typically carried out at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods: Industrial production of cadmium peroxide often involves the controlled reaction of cadmium salts with hydrogen peroxide under specific conditions to ensure high yield and purity. The process may include steps such as filtration, washing, and drying to obtain the final product in a stable form.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium peroxide undergoes various chemical reactions, including oxidation, reduction, and decomposition. It is a strong oxidizing agent and can react with reducing agents to produce cadmium oxide and oxygen gas.
Common Reagents and Conditions:
Oxidation: Cadmium peroxide can oxidize organic compounds and other substances. For example, it can oxidize alcohols to aldehydes or ketones.
Reduction: Cadmium peroxide can be reduced to cadmium oxide using reducing agents such as hydrogen or carbon monoxide.
Decomposition: Cadmium peroxide decomposes upon heating to produce cadmium oxide and oxygen gas.
Major Products Formed:
Oxidation Reactions: The major products include oxidized organic compounds and cadmium oxide.
Reduction Reactions: The primary product is cadmium oxide.
Decomposition: The products are cadmium oxide and oxygen gas.
Applications De Recherche Scientifique
Cadmium peroxide has several applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Cadmium peroxide is studied for its effects on biological systems, particularly its role in inducing oxidative stress.
Medicine: Research is ongoing to explore the potential use of cadmium peroxide in medical applications, such as targeted drug delivery and cancer treatment.
Industry: Cadmium peroxide is used in the production of catalysts, sensors, and other industrial materials.
Mécanisme D'action
The mechanism by which cadmium peroxide exerts its effects involves the generation of reactive oxygen species (ROS). When cadmium peroxide decomposes, it releases oxygen radicals that can interact with various molecular targets. These interactions can lead to oxidative stress, which affects cellular components such as lipids, proteins, and DNA. The pathways involved in the action of cadmium peroxide include the activation of antioxidant defense mechanisms and the modulation of signaling pathways related to oxidative stress.
Comparaison Avec Des Composés Similaires
Cadmium peroxide can be compared with other metal peroxides, such as:
Magnesium peroxide (Mg(O2)): Similar to cadmium peroxide, magnesium peroxide is used as an oxidizing agent and has applications in environmental remediation.
Zinc peroxide (Zn(O2)): Zinc peroxide is another metal peroxide with strong oxidizing properties, used in various chemical and industrial processes.
Calcium peroxide (Ca(O2)): Calcium peroxide is widely used in agriculture and environmental applications due to its ability to release oxygen slowly.
Uniqueness of Cadmium Peroxide: Cadmium peroxide is unique due to its specific reactivity and the ability to generate reactive oxygen species. Its applications in scientific research and industry are distinct from those of other metal peroxides, making it a valuable compound for specialized uses.
Propriétés
| 12139-22-9 | |
Formule moléculaire |
CdH2O2 |
Poids moléculaire |
146.43 g/mol |
Nom IUPAC |
cadmium;hydrogen peroxide |
InChI |
InChI=1S/Cd.H2O2/c;1-2/h;1-2H |
Clé InChI |
NZUYJPMKCSBVLS-UHFFFAOYSA-N |
SMILES canonique |
OO.[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)






![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)

